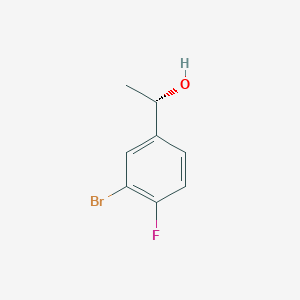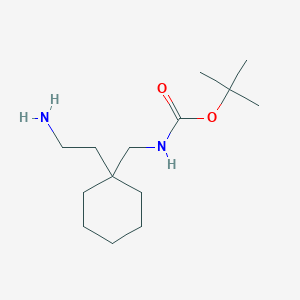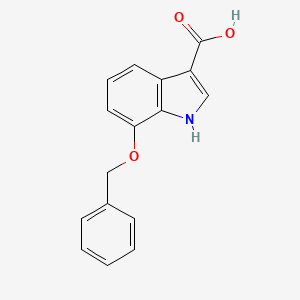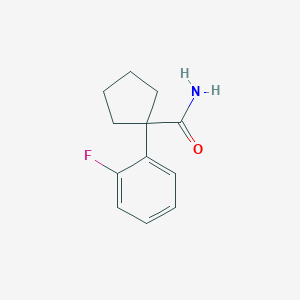
3,3-二苯基丙醇
描述
3,3-Diphenylpropanol is a chemical compound used in the preparation of novel and very potent prostacyclin (PGI 2) agonists . It undergoes a cobalt-catalyzed hydroformylation reaction to give the corresponding aldehyde and 1,1-diphenylethylene .
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylpropanol is C15H16O . The molecular weight is 212.29 g/mol . The structure of 3,3-Diphenylpropanol contains a total of 33 bonds. There are 17 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 primary alcohol(s) .
Chemical Reactions Analysis
3,3-Diphenylpropanol undergoes a cobalt-catalyzed hydroformylation reaction to give the corresponding aldehyde and 1,1-diphenylethylene .
Physical And Chemical Properties Analysis
3,3-Diphenylpropanol has a molecular weight of 212.29 g/mol . It has a density of 1.067g/cm^3 at 25°C . The boiling point is 185°C at 10mm Hg . The refractive index is n20/D 1.584 . It has 1 hydrogen bond donor and 1 hydrogen bond acceptor .
科学研究应用
天然产物和化学合成
- 研究已经从红花百合的根部鉴别出化合物,包括带有丁香基的二苯基丙烷-1,2-二醇,展示了与 3,3-二苯基丙醇相关的复杂分子的天然存在和化学合成的可能性 (Tanaka 等,2002)。
- 对 1,1-二苯基丙醇的一项研究强调了其在晶体固体中的构象受分子内 OH⋯π(苯基)相互作用的影响,表明在材料科学和晶体工程中的应用 (Soultanly 和 Shnulin,2001)。
材料科学和安全应用
- 二苯胺衍生物已被研究作为锂离子电池中的安全电解质添加剂的作用,表明相关二苯基化合物在提高电池安全性和性能方面的潜在应用 (Li 等,2008)。
生物医学研究
- 结构上与 3,3-二苯基丙醇相关的化合物已被研究其乙酰胆碱酯酶抑制效应,表明在治疗阿尔茨海默病等疾病中潜在的治疗应用 (ManjunathaK 等,2017)。
- 二苯基脯氨醇甲硅烷基醚在合成生物活性化合物中的催化特性已被记录,突出了其在药物和天然产物的药物合成中的用途 (Hayashi,2020)。
催化和有机合成
- 对 1,3-二苯基丙烷-1,3-二酮的合成和热分析的研究有助于理解二苯基丙烷衍生物的热稳定性和反应性,这对于它们在有机合成和材料科学中的应用至关重要 (刘万云,2008)。
分子相互作用和结构分析
- 1,3-二苯基丙烷与细胞机制的相互作用已被探索,特别是它们在诱导癌细胞凋亡中的作用,表明它们在开发新的抗癌疗法中的潜力 (Yao 等,2018)。
安全和危害
作用机制
Mode of Action
It has been reported that 3,3-diphenylpropanol undergoes a cobalt-catalyzed hydroformylation reaction to give the corresponding aldehyde and 1,1-diphenylethylene . This suggests that it may interact with cobalt-based catalysts or enzymes that can facilitate similar reactions.
Pharmacokinetics
Its logp value of 312 suggests that it is somewhat lipophilic, which could influence its absorption and distribution within the body .
属性
IUPAC Name |
3,3-diphenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCXQMVSIIJUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173831 | |
| Record name | 3,3-Diphenylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpropanol | |
CAS RN |
20017-67-8 | |
| Record name | γ-Phenylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20017-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020017678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIPHENYLPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Diphenylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diphenylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIPHENYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WM77NZ5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,3-Diphenylpropanol in the synthesis of cobalt(II) phthalocyanine complexes?
A1: 3,3-Diphenylpropanol serves as a precursor in the synthesis of a novel phthalonitrile derivative, 3,3-diphenylpropoxyphthalonitrile. This derivative is formed through a reaction with 4-nitrophthalonitrile in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) []. The resulting 3,3-diphenylpropoxyphthalonitrile is then reacted with cobalt chloride (CoCl2) to produce the final cobalt(II) phthalocyanine complex, tetrakis-(3,3-diphenylpropoxy)phthalocyaninato cobalt(II). This complex has potential applications in catalysis, specifically for the oxidation of cyclohexene [].
Q2: How does the structure of the cobalt(II) phthalocyanine complex containing 3,3-diphenylpropoxy groups impact its catalytic activity in cyclohexene oxidation?
A2: While the paper doesn't directly compare the catalytic activity of the 3,3-diphenylpropoxy-substituted complex to other cobalt(II) phthalocyanine complexes, it highlights that the complex can selectively oxidize cyclohexene to 2-cyclohexene-1-ol as the major product []. This suggests that the presence of the bulky, non-polar 3,3-diphenylpropoxy groups on the periphery of the phthalocyanine ring likely influences the steric environment around the catalytic cobalt center. This, in turn, could affect the substrate binding and orientation during the oxidation reaction, contributing to the observed selectivity for 2-cyclohexene-1-ol. Further research comparing this complex to others with varying substituents would be needed to confirm this hypothesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)


![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)



![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)



